methyl 2-(2,2-difluoroethenyl)benzoate
Description
Properties
CAS No. |
105074-25-7 |
|---|---|
Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
The reaction proceeds via a radical mechanism initiated by peroxides or photoredox catalysts. Heating the mixture at 80–100°C in dimethylacetamide (DMAc) for 12–24 hours yields the difluoroethenyl product. Yields range from 60% to 85%, depending on the substituents and reaction time.
Key Considerations
This method avoids costly metal catalysts but requires precise control of radical intermediates. Over-oxidation can lead to byproducts, necessitating careful monitoring.
Fluorination of Propargyl Alcohol Derivatives
A two-step fluorination-esterification sequence provides a modular pathway. Propargyl alcohol is first fluorinated using hydrogen fluoride-pyridine (HF-Py) or Deoxo-Fluor® reagents, followed by esterification with methyl benzoate.
Stepwise Synthesis
-
Fluorination : Propargyl alcohol reacts with HF-Py at −20°C to form 2,2-difluoroethenol.
-
Esterification : The fluorinated intermediate is coupled with methyl 2-iodobenzoate via Mitsunobu conditions (DIAD, PPh₃) in THF, yielding the target compound in 65–75% overall yield.
Challenges
Moisture sensitivity during fluorination and competing side reactions (e.g., over-fluorination) necessitate stringent anhydrous conditions.
Triphenylphosphine-Mediated gem-Difluoroolefination
A method adapted from gem-difluoroalkene synthesis employs sodium difluorochloroacetate (DFC-Na) and aldehydes. Methyl 2-formylbenzoate reacts with DFC-Na in the presence of triphenylphosphine (PPh₃) to install the difluoroethenyl group.
Procedure Details
In dimethylformamide (DMF) at 100°C, the aldehyde undergoes nucleophilic attack by DFC-Na, facilitated by PPh₃. The reaction completes within 2 hours, affording the product in 82% yield after column chromatography.
Scalability and Efficiency
This one-pot method is highly scalable and avoids transition metals, making it cost-effective for industrial applications.
Comparative Analysis of Methods
Scientific Research Applications
Methyl 2-(2,2-difluoroethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl 2-(2,2-difluoroethenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethenyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Features of Methyl 2-(2,2-Difluoroethenyl)benzoate and Analogues
Key Observations :
- Steric Considerations : Substituents like the ethynyl group (in methyl 2-ethynylbenzoate) or sulfonylurea (in metsulfuron methyl ester) impose distinct steric environments, influencing binding affinity in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Metsulfuron methyl ester’s lower LogP reflects its polar sulfonylurea moiety, favoring aqueous solubility for herbicidal activity .
Crystal Structure and Molecular Geometry
- Methyl 2-(2,3-dimethylanilino)benzoate (analogue): Exhibits a planar benzoate ring with dihedral angles of 5–10° between substituents, stabilized by intramolecular hydrogen bonding .
- Methyl 2-ethynylbenzoate : The ethynyl group adopts a linear geometry, minimizing steric clashes with the ester moiety .
For the target compound, the difluoroethenyl group is expected to adopt a trans configuration due to steric and electronic repulsion between fluorine atoms, as seen in related fluorinated alkenes .
Q & A
Q. What are the established synthetic routes for methyl 2-(2,2-difluoroethenyl)benzoate, and what key reaction conditions influence yield?
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A common approach is the introduction of the difluoroethenyl group via halogen exchange or fluorination agents like sodium chlorodifluoroacetate, which generates difluorocarbene intermediates for selective fluorination . Key factors include:
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in cross-coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics .
Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or halogenated impurities .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., JF-F and JH-F) to confirm the difluoroethenyl group’s presence and regiochemistry. Splitting patterns in aromatic protons further validate substitution positions .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing crystal packing and bond angles. For example, C–F bond lengths (~1.34 Å) and torsion angles between the benzoate and difluoroethenyl groups provide structural confirmation .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches to confirm functional groups .
Advanced Research Questions
Q. How does the difluoroethenyl substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions?
The difluoroethenyl group acts as an electron-withdrawing substituent, polarizing the benzoate ring and activating specific positions for electrophilic or nucleophilic attacks. Computational studies (e.g., DFT calculations) reveal:
- Reduced electron density at the ortho position of the benzoate ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Enhanced stability of transition states in Heck reactions due to fluorine’s inductive effect, improving regioselectivity .
Experimental validation involves comparing reaction rates and yields with non-fluorinated analogs to quantify electronic effects .
Q. When encountering contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions), what validation strategies should researchers employ?
- Multi-technique corroboration : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography to resolve stereochemical ambiguities .
- Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation artifacts .
- Computational modeling : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
Q. What strategies optimize the compound’s stability under varying environmental conditions (e.g., light, humidity)?
- Photostability assays : Expose the compound to UV-Vis light (300–400 nm) and monitor degradation via HPLC. Fluorinated compounds often exhibit enhanced stability due to C–F bond strength, but ester groups may hydrolyze under high humidity .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (N₂ or Ar) to prevent oxidation .
- Accelerated aging studies : Use Q10 (temperature coefficient) models to predict shelf life at 25°C vs. 40°C .
Q. How can researchers resolve contradictions between theoretical and experimental data in reaction mechanism studies?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive positions to probe rate-determining steps. For example, KIE > 2 suggests bond-breaking in the transition state .
- In situ monitoring : Use techniques like ReactIR or Raman spectroscopy to track intermediate formation in real time .
- Isotopic labeling : Introduce ¹⁸O or ¹³C labels in the benzoate group to trace reaction pathways via MS or NMR .
Q. What role does the difluoroethenyl group play in modulating biological activity, and how can this be systematically tested?
- Structure-activity relationship (SAR) studies : Synthesize analogs with monofluoro, trifluoro, or non-fluorinated ethenyl groups and compare their binding affinities to target enzymes (e.g., kinases or proteases) .
- Molecular docking : Use AutoDock or Schrödinger to predict interactions between the difluoroethenyl group and hydrophobic pockets in protein targets .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays to quantify potency differences between fluorinated and non-fluorinated derivatives .
Q. What advanced techniques are recommended for analyzing the compound’s interactions with biological membranes or proteins?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) between the compound and immobilized proteins .
- Fluorescence anisotropy : Monitor changes in membrane fluidity caused by the compound’s insertion into lipid bilayers .
- Cryo-EM : Resolve structural changes in proteins upon ligand binding at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
